![molecular formula C11H14N2O2 B3336382 Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester CAS No. 25445-76-5](/img/structure/B3336382.png)
Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester
Overview
Description
Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. It is often used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester and its derivatives often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The synthesis process includes various types of reactions, including cyclocondensation and cyclization .Molecular Structure Analysis
The molecular structure of hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester is complex and involves multiple functional groups. The compound contains a hydrazine component, which is an important class of compounds that has found wide utility in organic synthesis .Chemical Reactions Analysis
The chemical reactivity of hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester is significant. This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple possible sites .Mechanism of Action
properties
IUPAC Name |
ethyl N-(1-phenylethylideneamino)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)13-12-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYSVKPRZBKDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401249 | |
Record name | Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester | |
CAS RN |
25445-76-5 | |
Record name | Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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